molecular formula C24H26ClN7 B11292152 6-(4-benzylpiperazin-1-yl)-N-(3-chloro-4-methylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

6-(4-benzylpiperazin-1-yl)-N-(3-chloro-4-methylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B11292152
M. Wt: 448.0 g/mol
InChI Key: JRGALFOZMBBNAC-UHFFFAOYSA-N
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Description

6-(4-benzylpiperazin-1-yl)-N-(3-chloro-4-methylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core, a benzylpiperazine moiety, and a chloromethylphenyl group.

Preparation Methods

The synthesis of 6-(4-benzylpiperazin-1-yl)-N-(3-chloro-4-methylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves multiple steps, typically starting with the preparation of the pyrazolo[3,4-d]pyrimidine core. This can be achieved through cyclization reactions involving appropriate precursors. The benzylpiperazine moiety is then introduced through nucleophilic substitution reactions, followed by the attachment of the chloromethylphenyl group under specific reaction conditions. Industrial production methods may involve optimization of these steps to enhance yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-(4-benzylpiperazin-1-yl)-N-(3-chloro-4-methylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can act as a ligand in biochemical assays to study receptor interactions.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to various biological effects. The pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds include other pyrazolo[3,4-d]pyrimidine derivatives, such as:

  • 4-amino-1-tert-butyl-3-(1’-naphthyl)pyrazolo[3,4-d]pyrimidine
  • 6-(4-benzylpiperazin-1-yl)pyridin-3-amine These compounds share structural similarities but differ in their substituents, leading to variations in their chemical and biological properties. The uniqueness of 6-(4-benzylpiperazin-1-yl)-N-(3-chloro-4-methylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine lies in its specific combination of functional groups, which confer distinct reactivity and potential applications.

Properties

Molecular Formula

C24H26ClN7

Molecular Weight

448.0 g/mol

IUPAC Name

6-(4-benzylpiperazin-1-yl)-N-(3-chloro-4-methylphenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C24H26ClN7/c1-17-8-9-19(14-21(17)25)27-22-20-15-26-30(2)23(20)29-24(28-22)32-12-10-31(11-13-32)16-18-6-4-3-5-7-18/h3-9,14-15H,10-13,16H2,1-2H3,(H,27,28,29)

InChI Key

JRGALFOZMBBNAC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC2=C3C=NN(C3=NC(=N2)N4CCN(CC4)CC5=CC=CC=C5)C)Cl

Origin of Product

United States

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